molecular formula C10H17NO2 B15170516 Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate CAS No. 917911-19-4

Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate

Cat. No.: B15170516
CAS No.: 917911-19-4
M. Wt: 183.25 g/mol
InChI Key: JDCKONPKQGRNJM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate typically involves the reaction of 4,4-dimethylcyclohexanone with methylamine and an esterification agent. One common method includes the following steps:

    Formation of the intermediate: 4,4-dimethylcyclohexanone is reacted with methylamine in the presence of a catalyst such as sodium methoxide to form the corresponding imine.

    Cyclization and esterification: The imine intermediate is then cyclized and esterified using methyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,4-dimethylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxamide: Similar structure but with an amide group instead of an ester group.

Uniqueness

Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate is unique due to the presence of both an amino group and an ester group on a cyclohexene ring, which allows for a diverse range of chemical reactions and potential applications. Its structural features provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

917911-19-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-amino-4,4-dimethylcyclohexene-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h4-6,11H2,1-3H3

InChI Key

JDCKONPKQGRNJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)N)C(=O)OC)C

Origin of Product

United States

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